molecular formula C7H12Cl2FN3O2 B1681408 (S)-alpha-Fluoromethylhistidine HCl CAS No. 81839-27-2

(S)-alpha-Fluoromethylhistidine HCl

Cat. No.: B1681408
CAS No.: 81839-27-2
M. Wt: 260.09 g/mol
InChI Key: LIJUCORJKQZTOS-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of (S)-alpha-Fluoromethylhistidine HCl as an Enzyme Inhibitor

The latter half of the 20th century saw a burgeoning interest in the roles of neurotransmitters and local mediators in health and disease. Histamine (B1213489), long known for its role in allergic reactions, was increasingly recognized for its diverse functions in the central nervous system and gastric acid secretion. The development of tools to manipulate histamine levels was therefore a critical goal for researchers.

In 1978, a seminal paper by Kollonitsch and colleagues described the synthesis and activity of a new class of enzyme inhibitors, including α-fluoromethyl-substituted amino acids. Among these was α-fluoromethylhistidine, which they identified as a potent "suicide substrate" or mechanism-based inhibitor of histidine decarboxylase (HDC), the enzyme responsible for the synthesis of histamine from the amino acid L-histidine. plos.org This discovery was a landmark in the field, providing a highly specific and irreversible inhibitor that could be used to probe the functions of newly synthesized histamine pools in various tissues. The subsequent characterization of the (S)-enantiomer as the active form further refined its use as a precise biochemical probe.

Foundational Concepts of Mechanism-Based Enzyme Inhibition Pertinent to this compound

This compound exemplifies the elegant concept of mechanism-based enzyme inhibition, also known as suicide inhibition. Unlike simple competitive or non-competitive inhibitors that bind reversibly to an enzyme, a mechanism-based inhibitor is itself a substrate for the target enzyme. The enzyme's own catalytic machinery processes the inhibitor, converting it into a highly reactive species that then forms a stable, covalent bond with an amino acid residue in the enzyme's active site. This process leads to the irreversible inactivation of the enzyme.

In the case of this compound and its primary target, histidine decarboxylase, the enzyme recognizes the inhibitor as a substrate. The decarboxylation of α-FMH by HDC initiates a chemical cascade that results in the formation of a reactive intermediate. This intermediate then covalently modifies a key residue in the active site, effectively "killing" the enzyme and preventing it from catalyzing further reactions. researchgate.netnih.gov This targeted and irreversible mode of action is what makes this compound such a potent and specific tool in biochemical research.

Overview of Key Enzymatic Targets of this compound

The primary and most well-documented enzymatic target of this compound is histidine decarboxylase (HDC) . researchgate.netnih.gov HDC is the sole enzyme responsible for the production of histamine in mammals. By irreversibly inhibiting HDC, this compound effectively halts the synthesis of new histamine molecules, leading to a time-dependent depletion of histamine levels in tissues with active histamine turnover, such as the brain and the gastric mucosa.

In addition to its profound effect on HDC, research has identified glutathione (B108866) S-transferase (GST) as another potential target of this compound. medkoo.comglpbio.com GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. The inhibition of GST by this compound is an important consideration in experimental design, as it represents a potential off-target effect that could influence cellular processes independently of histamine depletion.

Detailed Research Findings on Enzyme Inhibition

The following tables summarize key research findings on the inhibition of histidine decarboxylase and glutathione S-transferase by this compound.

Inhibition of Histidine Decarboxylase (HDC) by this compound
ParameterValueEnzyme SourceExperimental ConditionsReference
KI0.83 x 10-5 MFetal Rat L-Histidine DecarboxylaseInactivation kinetics followed pseudo-first order kinetics. researchgate.net
Inhibition>90%Human Peripheral Blood Leukocyte HDCIn vitro incubation with ≥10-5 M (S)-alpha-Fluoromethylhistidine. nih.gov
Inhibition of Glutathione S-Transferase (GST) by this compound
ParameterValueEnzyme SourceExperimental ConditionsReference
Remaining Activity57 ± 8.7%Not specifiedIncubation with 150 μM α-FMH. medkoo.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

81839-27-2

Molecular Formula

C7H12Cl2FN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

(2S)-2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C7H10FN3O2.2ClH/c8-3-7(9,6(12)13)1-5-2-10-4-11-5;;/h2,4H,1,3,9H2,(H,10,11)(H,12,13);2*1H/t7-;;/m1../s1

InChI Key

LIJUCORJKQZTOS-XCUBXKJBSA-N

SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N.Cl.Cl

Isomeric SMILES

C1=C(NC=N1)C[C@@](CF)(C(=O)O)N.Cl.Cl

Canonical SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

α-Fluoromethyl-L-histidine dihydrochloride;  (S)-alpha-Fluoromethylhistidine 2HCl;  (S)-alpha-Fluoromethylhistidine HCl;  (S)-alpha-Fluoromethylhistidine dihydrochloride

Origin of Product

United States

Synthetic Pathways and Stereochemical Considerations for S Alpha Fluoromethylhistidine Hcl

Advanced Stereoselective Synthetic Methodologies for (S)-alpha-Fluoromethylhistidine HCl

The introduction of a fluoromethyl group at the α-carbon of histidine with S-configuration requires sophisticated synthetic strategies that can overcome the challenge of creating a quaternary stereocenter.

Alpha-halomethylation represents a direct approach to installing the requisite fluoromethyl group onto a suitable precursor. This strategy generally involves the generation of a nucleophilic α-carbon, typically as an enolate or its equivalent, which then reacts with an electrophilic source of a "CH2F" group. A common reagent for this purpose is chlorofluoromethane. acs.org

A significant challenge in this approach is controlling the stereoselectivity of the alkylation step. For the synthesis of (S)-α-fluoromethylhistidine, this involves the diastereoselective alkylation of a chiral enolate derived from L-histidine. The success of the reaction is highly dependent on the chiral auxiliary or directing group used to shield one face of the enolate, thereby directing the incoming electrophile to the opposite face to set the desired (S)-configuration. acs.org While direct alkylation is a foundational concept, more refined methods, such as those using chiral auxiliaries, have proven more effective for this specific target.

A highly successful and stereoselective route to (S)-α-fluoromethylhistidine utilizes a chiral imidazolidinone auxiliary. acs.orgacs.org This methodology, pioneered in the field of asymmetric amino acid synthesis, provides excellent stereochemical control. capes.gov.br

The synthesis begins with the natural amino acid L-histidine. The key steps are as follows:

Formation of the Chiral Auxiliary : L-histidine is condensed with pivalaldehyde to form a chiral 1,3-imidazolidin-5-one scaffold. This reaction locks the stereochemistry of the original α-carbon. acs.org

Protection and Isomerization : The exocyclic amino group and the imidazole (B134444) nitrogen are protected, for instance with benzoyl and trityl groups, respectively. The resulting intermediate is a trans-substituted imidazolidinone, which is then isomerized to the thermodynamically less stable cis isomer. This cis isomer is crucial as it exposes one face of the molecule for stereoselective alkylation. acs.org

Stereoselective Alkylation : The enolate of the cis-imidazolidinone is generated using a strong base, such as lithium diisopropylamide (LDA). This enolate is then regioselectively alkylated with chlorofluoromethane. The bulky tert-butyl group from the pivalaldehyde effectively shields one face of the enolate, forcing the alkylating agent to approach from the opposite side. This results in the formation of a single diastereomer with the fluoromethyl group being introduced to establish the desired (S) configuration at the α-position. acs.org

Deprotection and Hydrolysis : The final step involves the acidic hydrolysis of the imidazolidinone ring and the removal of the protecting groups to release the target molecule, (S)-alpha-Fluoromethylhistidine, which is then isolated as its hydrochloride salt. acs.org

Table 1: Key Intermediates in the Imidazolidinone-Based Synthesis

Intermediate Description Stereochemical Role
(2R,4S)-Imidazolidin-5-one Formed from L-histidine and pivalaldehyde. Locks the initial stereocenter from L-histidine.
cis-3-Benzoyl-2-(tert-butyl)-1-methyl-4-[(N-tritylimidazol-4'-yl)methyl]-1,3-imidazolidin-5-one The key chiral intermediate prior to alkylation. Presents a sterically defined enolate for diastereoselective reaction.

This table is based on the synthetic route described in the literature. acs.org

Beyond classical auxiliary-based methods, other advanced enantioselective techniques have been developed. One notable method involves the use of a chiral aziridine (B145994) precursor. nih.govsacredheart.edu This novel and efficient synthesis starts from a protected histidine derivative, methyl 2-aziridinyl-3-(N-triphenylmethyl-4-imidazolyl) propionate. The key step is the regioselective ring-opening of the aziridine ring using a fluoride (B91410) source like hydrogen fluoride/pyridine (Olah's reagent). This reaction proceeds with high fidelity, yielding the desired (S)-α-fluoromethylhistidine after deprotection. nih.gov

The broader field of asymmetric synthesis offers other potential strategies, such as the use of chiral phase-transfer catalysts or transition metal complexes with chiral ligands to catalyze the fluoromethylation of glycine-derived Schiff bases. nih.gov Catalytic enantioselective fluorination using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) on specifically designed substrates is another area of active research that could be adapted for this purpose. nih.gov

Precursor Chemistry and Derivatization Strategies in this compound Synthesis

The choice and modification of the starting material are fundamental to the success of the synthesis.

L-histidine is the logical and most common chiral precursor, as it already contains the required carbon skeleton and the imidazole side chain with the correct absolute stereochemistry at what will become the β-carbon. However, the reactive functional groups of histidine—the α-amino group, the carboxylic acid, and the imidazole ring—necessitate a robust protection strategy to ensure that the desired reactions occur with high selectivity.

Common derivatization strategies include:

Imidazole Protection : The imidazole ring is typically protected to prevent side reactions, such as N-alkylation. The bulky triphenylmethyl (trityl, Tr) group is a frequent choice as it provides steric hindrance and is stable to many reaction conditions but can be removed at the end of the synthesis. nih.govacs.org

Amino and Carboxyl Group Protection : The α-amino and carboxyl groups must be masked to allow for selective C-alkylation at the α-position. In the imidazolidinone route, these two groups are simultaneously protected and activated by their incorporation into the heterocyclic ring structure. acs.org In other syntheses, the carboxyl group might be converted to an ester (e.g., a methyl ester), and the amino group could be protected with a standard protecting group like Boc or Cbz, or converted into a derivative like an aziridine. nih.gov

Table 2: Common Precursors and Protecting Groups

Precursor/Intermediate Protecting Group(s) Function
L-Histidine None Ultimate chiral source
N-trityl-L-histidine methyl ester Trityl (imidazole), Methyl ester (carboxyl) Prevents imidazole N-alkylation; allows for reactions at the α-amino group
Imidazolidinone from L-histidine Pivalaldehyde-derived heterocycle Protects and activates the α-amino and carboxyl groups for stereoselective alkylation

Optimization of Synthetic Yield and Purity for Research Applications

For this compound to be useful in research, it must be available in high chemical and enantiomeric purity. Optimization of the synthetic route is therefore crucial.

Key factors for optimization include the choice of reagents, solvents, and reaction temperatures to maximize the yield of the desired product while minimizing side reactions and racemization. For instance, in the imidazolidinone route, the choice of a strong, non-nucleophilic base like LDA is critical for clean enolate formation. acs.org

The purification of intermediates and the final product is equally important. Chromatographic techniques are often employed to purify key intermediates. The final compound is typically isolated and purified as its dihydrochloride (B599025) salt, which is a stable, crystalline solid, facilitating handling and storage. nih.govmedkoo.com The purity is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, while the enantiomeric purity is determined by chiral chromatography.

Table 3: Comparison of Synthetic Route Yields

Synthetic Method Key Reagents Reported Experimental Yield Reference
Aziridine Ring-Opening Methyl 2-aziridinyl-3-(N-Tr-4-imidazolyl) propionate, HF/pyridine 57% nih.govsacredheart.edu

The development of the aziridine-based synthesis provided a significant improvement, described as an "inexpensive, and efficient method" with a reported experimental yield of 57%. nih.gov Such optimizations are vital for making this important research tool more accessible.

Mechanism of Action and Enzymatic Inhibition Kinetics of S Alpha Fluoromethylhistidine Hcl

Irreversible Inhibition of Histidine Decarboxylase (HDC) by (S)-alpha-Fluoromethylhistidine HCl

(S)-alpha-Fluoromethylhistidine is a potent and specific irreversible inhibitor of the enzyme histidine decarboxylase (HDC), which is responsible for the synthesis of histamine (B1213489) from the amino acid L-histidine. nih.govnih.gov The inhibition is time- and concentration-dependent, and the enzyme activity cannot be restored by dialysis, confirming the irreversible nature of the interaction. nih.gov

(S)-alpha-Fluoromethylhistidine is classified as a Kcat or "suicide-substrate" inhibitor of mammalian histidine decarboxylase. nih.gov This mode of inhibition signifies that α-FMH itself is not the ultimate inhibitory species. Instead, it acts as a substrate for HDC, which enzymatically processes it into a highly reactive intermediate within the active site. nih.gov This newly formed molecule then irreversibly inactivates the enzyme. This mechanism-based inactivation is highly specific because it requires the catalytic activity of the target enzyme for its activation. nih.govplos.org Studies have shown that this process occurs with a very low to non-existent turnover ratio, meaning that the enzyme converts the inhibitor into the reactive species which then almost immediately inactivates the enzyme without being released. nih.gov

The kinetics of this inhibition have been studied with pyridoxal (B1214274) phosphate-dependent histidine decarboxylase from Morganella morganii, yielding a K_I of 0.1 mM and a k_inact of 32.2 min⁻¹. nih.gov

Parameter Value Enzyme Source
K_I0.1 mMMorganella morganii HDC
k_inact32.2 min⁻¹Morganella morganii HDC

Table 1: Kinetic parameters for the inhibition of Histidine Decarboxylase by (S)-alpha-Fluoromethylhistidine.

The inactivation of histidine decarboxylase by (S)-alpha-Fluoromethylhistidine is a complex process that involves the essential cofactor, pyridoxal 5′-phosphate (PLP). The apoenzyme, lacking PLP, is not inactivated by α-FMH. nih.gov The proposed mechanism involves the enzymatic conversion of the α-FMH-PLP Schiff base, which leads to the elimination of a fluoride (B91410) ion and subsequent generation of a reactive species.

Detailed mechanistic studies have identified the products formed during this inactivation process. Two principal inactivation products have been isolated and identified through NMR spectroscopy:

1-(4-imidazolyl)-3-(5'-P-pyridoxylidene) acetone : This is an adduct formed between the PLP cofactor and the inactivator, α-FMH.

1-(4-imidazolyl) acetone : This is an intermediate compound generated during the inactivation sequence. mdpi.com

The formation of these specific products supports a mechanism wherein the inhibitor undergoes decarboxylation and defluorination, leading to a reactive intermediate that ultimately forms a stable, covalent adduct with the PLP cofactor. mdpi.com Further studies have shown that the inactivator forms a covalent linkage with a serine residue within the active site of the holoenzyme. nih.govnih.gov This serine residue is not adjacent to the lysine (B10760008) residue that binds PLP in the primary amino acid sequence, but it is spatially close within the three-dimensional structure of the active site. nih.gov Interestingly, mutating this serine residue (e.g., S322A) does not prevent inactivation, suggesting that while it can be derivatized, it is not the essential nucleophile for the inactivation event itself, which primarily involves the PLP adduct. mdpi.com

(S)-alpha-Fluoromethylhistidine is highly specific for histidine decarboxylase. At concentrations that cause complete inhibition of HDC, it does not significantly affect the activity of other decarboxylases such as DOPA decarboxylase or glutamate (B1630785) decarboxylase, nor does it inhibit histamine-N-methyltransferase. nih.gov

Research into the selectivity of α-FMH against different potential isoforms of HDC is less extensive. One study investigating rat brain HDC using a CO₂-trapping enzymatic method found that while α-FMH induced complete inhibition in the hypothalamus, it did not achieve maximal inhibition in the frontal cortex. researchgate.net This initially suggested the possible existence of an α-FMH-resistant form of HDC in that brain region. researchgate.net However, when alternative methods for measuring HDC activity were employed in the same brain regions, no evidence for an FMH-resistant isoform could be found, indicating the initial observation may have been an artifact of the specific assay used. researchgate.net

Studies on human HDC from peripheral blood leukocytes demonstrated potent inhibition, with concentrations of 10⁻⁵ M and above achieving over 90% inhibition of activity in both polymorphonuclear and mononuclear cells. However, these studies did not perform a comparative analysis of different HDC isoforms. The recovery of HDC activity after cessation of α-FMH administration showed tissue-dependent rates, being slower in the cerebral cortex than in the hypothalamus, which may reflect different enzyme turnover rates rather than isoform-specific inhibition. nih.gov

Inhibition of Glutathione (B108866) S-Transferase (GST) by this compound

Beyond its primary target, (S)-alpha-Fluoromethylhistidine has been identified as an inhibitor of the glutathione S-transferase (GST) superfamily of enzymes. nih.gov This is considered an off-target effect and has implications for the use of α-FMH in research, as GSTs play a critical role in the detoxification of a wide range of compounds.

The inhibition of GST by α-FMH was first predicted through an in silico workflow designed to identify novel protein targets. This computational approach highlighted two isozymes of the GST superfamily as physically plausible targets for α-FMH. mdpi.com Subsequent in vitro testing confirmed that α-FMH is an effective inhibitor of GST at micromolar concentrations. mdpi.com

While the specific GST isozymes that are most sensitive to α-FMH have not been definitively identified in published literature, the broad inhibitory action suggests a potential for widespread interaction with this enzyme family. The GST superfamily is diverse, with major cytosolic classes including Alpha, Mu, and Pi, which are crucial for detoxifying xenobiotics. nih.govnih.gov Inhibition of these enzymes could impact cellular protection mechanisms.

Inhibitor Concentration Remaining GST Activity (%) Enzyme Source
150 µM (S)-alpha-Fluoromethylhistidine57 ± 8.7Unspecified GST

Table 2: In vitro inhibition of Glutathione S-Transferase by (S)-alpha-Fluoromethylhistidine.

The precise molecular mechanism by which (S)-alpha-Fluoromethylhistidine inhibits glutathione S-transferase has not been extensively elucidated in the scientific literature. GSTs typically function by catalyzing the conjugation of the tripeptide glutathione to a wide array of electrophilic substrates. Inhibition can occur through various mechanisms, including competitive inhibition at the glutathione-binding site (G-site) or the hydrophobic substrate-binding site (H-site), or through irreversible covalent modification.

Given that α-FMH is a mechanism-based inhibitor for HDC, it is plausible that a reactive intermediate could also be involved in its interaction with GST. However, without specific mechanistic studies, it is unclear whether α-FMH acts as a reversible competitive or non-competitive inhibitor, or if it causes irreversible inactivation of GST. The confirmation that α-FMH inhibits GST activity in vitro underscores the importance of considering this off-target effect when interpreting data from studies using this inhibitor to probe the histaminergic system. mdpi.com

Comparative Enzyme Kinetics of this compound

The interaction of this compound with histidine decarboxylase exhibits distinct kinetic properties that are characteristic of its mechanism-based inhibition.

Time-Dependent Inhibition Dynamics

A hallmark of "suicide" inhibitors is that their inhibitory effect is time-dependent. The inhibition of histidine decarboxylase by this compound is not instantaneous but rather progresses over time as the enzyme processes the inhibitor. nih.gov This time-dependent inactivation has been observed in various experimental settings, including studies with partially purified mammalian HDC and in isolated mastocytoma cells. nih.gov The rate of inactivation is dependent on the concentration of the inhibitor. In vivo studies have also demonstrated this temporal aspect, where the inhibition of whole-body histidine decarboxylase activity was found to be time-dependent. nih.gov

Determination of Inhibition Constants (Ki) and IC50 Values in Enzymatic Assays

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. For this compound, the IC50 value for the inhibition of soluble histidine decarboxylase preparations has been reported.

In studies with human peripheral blood leukocytes, this compound demonstrated potent in vitro inhibition of HDC activity, with concentrations of 10⁻⁵ M and above causing over 90% inhibition. nih.gov Further in vivo studies in healthy human subjects showed a dose-dependent inhibition of HDC activity in peripheral blood leukocytes. nih.gov Complete inhibition was observed at oral doses of 50 and 100 mg, with partial inhibition at 10 mg. nih.gov The recovery of HDC activity after cessation of treatment was also dose-dependent, with a slower recovery seen at higher doses. nih.gov

Parameter Value Condition
In Vitro HDC Inhibition>90%10⁻⁵ M α-FMH in human peripheral blood leukocytes
In Vivo HDC Inhibition (Oral)Complete50 and 100 mg doses in humans
In Vivo HDC Inhibition (Oral)Partial10 mg dose in humans

Analysis of Turnover Ratio in Enzyme-Inhibitor Complexes

The turnover ratio for a suicide inhibitor is a critical parameter that defines the efficiency of the inactivation process. It represents the number of molecules of the inhibitor that are converted into product by the enzyme for every one molecule that leads to the inactivation of the enzyme. An ideal suicide inhibitor would have a turnover ratio of zero, meaning that every enzymatic processing event results in irreversible inhibition.

For this compound, experimental evidence suggests a very low to non-existent turnover ratio. nih.gov Studies involving the incubation of a radiolabeled form of α-FMH with histidine decarboxylase and its cofactor, pyridoxal phosphate, resulted in the irreversible labeling of the enzyme protein. nih.gov Importantly, there was no detectable formation of a free amine product, which would be expected if the enzyme were catalytically turning over the inhibitor without being inactivated. nih.gov This finding strongly supports the high efficiency of the inactivation mechanism of this compound, where the partitioning of the reactive intermediate overwhelmingly favors the inactivation pathway over the release of a harmless product.

It is also noteworthy that this compound has been shown to be an effective inhibitor of glutathione S-transferase (GST) at micromolar concentrations, suggesting potential off-target effects. nih.govmedkoo.com

Biochemical and Pharmacological Effects of S Alpha Fluoromethylhistidine Hcl in Preclinical Models

Modulation of Histamine (B1213489) Homeostasis by (S)-alpha-Fluoromethylhistidine HCl in Animal Models

This compound exhibits a distinct pattern of histamine depletion in animal models, with a notable difference between mast cell and non-mast cell histamine pools. A single administration of the compound leads to a reduction in histamine content primarily in non-mast cells, such as those in the brain and stomach of rodents. nih.gov These non-mast cell pools have a rapid histamine turnover, making them more susceptible to the immediate effects of histidine decarboxylase inhibition. nih.gov

In contrast, the histamine stores within mast cells, which are considered relatively inert, are not significantly depleted by a single dose. nih.govnih.gov However, chronic or repeated administration of this compound can gradually decrease the histamine content of mast cells in various tissues. nih.govnih.gov For instance, continuous administration via subcutaneously implanted osmotic pumps can prevent the repletion of mast cell histamine after depletion by other agents, although it may not significantly deplete existing stores on its own. nih.gov

Table 1: Differential Effects of this compound on Histamine Pools in Rodent Models

Histamine PoolEffect of Single AdministrationEffect of Chronic AdministrationReference
Non-Mast Cells (e.g., Brain, Stomach) Significant depletionSustained depletion nih.govnih.gov
Mast Cells No significant depletionGradual depletion nih.govnih.govnih.gov

The primary mechanism of action of this compound is the irreversible inhibition of L-histidine decarboxylase (HDC), the rate-limiting enzyme in histamine biosynthesis. sigmaaldrich.com This "suicide-substrate" inhibitor is enzymatically converted to a more active form that leads to a time-dependent and irreversible inactivation of HDC. nih.gov Studies using radiolabeled this compound have shown that it forms a stable covalent bond with the enzyme, with a very low or non-existent turnover ratio. nih.gov

By blocking HDC, this compound effectively halts the synthesis of new histamine from its precursor, L-histidine. sigmaaldrich.com This leads to a reduction in urinary histamine levels. nih.gov The inhibition of histamine synthesis can, in turn, affect other metabolic pathways. For example, in some preclinical models, long-term inhibition of histamine biosynthesis with this compound has been associated with an increase in renal catecholamine excretion, suggesting a potential increase in sympathetic activity. nih.gov

Once histamine is released, it is primarily metabolized through two main pathways: methylation by histamine-N-methyltransferase (HMT) to form tele-methylhistamine, and oxidation by diamine oxidase (DAO). sigmaaldrich.comsigmaaldrich.com While this compound directly targets the synthesis of histamine, the resulting depletion of histamine would consequently reduce the flux through these metabolic pathways, leading to lower levels of histamine metabolites like tele-methylimidazoleacetic acid. sigmaaldrich.com Interestingly, this compound has also been shown to inhibit glutathione (B108866) S-transferase (GST) isozymes in vitro, suggesting potential off-target effects that could influence drug metabolism. wikipedia.orgnih.gov

In Vitro Cellular Studies of this compound

In vitro studies using rat leukemic basophil (2H3) cells have demonstrated that this compound is taken up into cells. nih.gov It appears to be co-transported by a histidine uptake system, though the affinity of this system for this compound is lower than that for histidine. nih.gov The compound rapidly penetrates the cell membrane and becomes highly localized within the cells. nih.gov

Table 2: Uptake Kinetics of Histidine and this compound in Rat Leukemic Basophil (2H3) Cells

CompoundApparent Km (µM)Reference
Histidine 24 nih.gov
This compound 130 nih.gov

In cultures of rat leukemic basophils (2H3 cells), this compound effectively inhibits histamine synthesis. nih.gov At concentrations between 10 and 100 µM, it completely blocks the decarboxylation of histidine to histamine. nih.gov The apparent IC50 for the inhibition of histamine synthesis in intact cell suspensions was found to be 0.2 µM after 60 minutes of exposure. nih.gov This is significantly lower than the IC50 of 1-2 µM required for the inhibition of soluble histidine decarboxylase preparations, highlighting the compound's potent activity within a cellular context. nih.gov

Interestingly, biphasic effects on histidine decarboxylase activity were observed after a 24-hour exposure in 2H3 cells. nih.gov At low concentrations (greater than 0.1 µM), there was an increase in decarboxylase activity, while higher concentrations (0.1-10 µM) were inhibitory in a concentration-dependent manner. nih.gov At a concentration of 10 µM, no detectable decarboxylase activity was observed after four days. nih.gov

The turnover of histidine decarboxylase in rat leukemic basophil (2H3) cells is rapid, with a half-life of approximately 37 minutes. nih.gov The administration of this compound perturbs this enzyme turnover. nih.gov As a "suicide-substrate" inhibitor, it leads to a time-dependent, irreversible inhibition of the enzyme. nih.gov This irreversible binding and inactivation of histidine decarboxylase mean that the recovery of enzyme activity is dependent on the synthesis of new enzyme molecules. nih.gov

In Vivo Studies on Systemic Biochemical Responses to this compound in Animal Models

This compound (α-FMH), a specific and irreversible inhibitor of histidine decarboxylase (HDC), has been extensively studied in various animal models to understand its biochemical and pharmacological effects. nih.govwikipedia.org As an inhibitor of the enzyme responsible for histamine synthesis, α-FMH serves as a critical tool for investigating the physiological roles of histamine. nih.gov Its administration leads to a time-dependent and organ-specific depletion of histamine, providing valuable insights into the dynamics of histamine pools in different tissues. capes.gov.brresearchgate.net

The administration of this compound results in a significant reduction of histamine levels in various organs, with the extent and duration of depletion varying between tissues and animal species. This differential effect is largely attributed to the turnover rate of histamine in specific tissues. capes.gov.br

In rodent models, a single administration of α-FMH has been shown to decrease histamine content primarily in non-mast cells, such as those in the brain and stomach. nih.gov For instance, in mice, α-FMH administration led to a 50% decrease in histamine levels in both the brain and stomach. capes.gov.brresearchgate.net In rats, a notable depletion of histamine has been observed in several brain regions. Studies have demonstrated a significant decrease in histamine levels in the hypothalamus, midbrain, and cerebral cortex. nih.govnih.gov Specifically, the most pronounced depletion in these brain regions occurred 2 hours after treatment. nih.gov While histamine levels in the midbrain of both young and old rats returned to control values within 6 hours, hypothalamic and cortical histamine remained significantly depleted in older rats for a longer duration, suggesting an age-related difference in histamine synthesis. nih.gov

Further detailed investigations in rats have shown that α-FMH significantly decreases the histamine content of the right atrium of the heart in a time-dependent manner, with a maximal decrease of 22.2% observed 4 hours after injection. nih.gov However, no significant effect was noted on the histamine levels in the left atrium or the ventricles. nih.gov In guinea pigs treated with α-FMH for 6 weeks, histamine levels in the cortex and ileum decreased to 10% and 50% of control levels, respectively, while no change was observed in the heart. researchgate.net

The effect of α-FMH on gastric histamine is particularly noteworthy. In fed rats, continuous infusion of α-FMH for 24 hours reduced oxyntic mucosal histamine by 80-90%, whereas in fasted rats, the reduction was 50%. nih.gov This difference highlights the influence of physiological state on the efficacy of histamine depletion.

Animal ModelOrgan/TissueHistamine Level ChangeTime PointCitation
MiceBrain50% decreaseNot Specified capes.gov.brresearchgate.net
MiceStomach50% decreaseNot Specified capes.gov.brresearchgate.net
RatsHypothalamusSignificant decrease2 hours nih.gov
RatsMidbrainSignificant decrease2 hours nih.gov
RatsCerebral CortexSignificant decrease2 hours nih.gov
RatsRight Atrium22.2% decrease (maximal)4 hours nih.gov
Rats (fed)Oxyntic Mucosa80-90% decrease24 hours nih.gov
Rats (fasted)Oxyntic Mucosa50% decrease24 hours nih.gov
Guinea PigsCortex90% decrease (to 10% of control)6 weeks researchgate.net
Guinea PigsIleum50% decrease6 weeks researchgate.net

As a "suicide-substrate" inhibitor, this compound brings about a time-dependent and irreversible inhibition of histidine decarboxylase (HDC). capes.gov.br This inhibition is a direct cause of the observed reduction in histamine levels in various tissues.

In vivo studies in mice have demonstrated a dose-dependent decrease in HDC activity in the brain, stomach, and skin, with a maximum inhibition of 90-95% observed four hours after administration. capes.gov.br The recovery of HDC activity varies between tissues, with the stomach and skin showing recovery within 12 hours, while the brain's HDC activity remained low for 24 hours. researchgate.net

Research in rats has shown that α-FMH induces a virtually complete inhibition of HDC in the hypothalamus. researchgate.net Furthermore, studies in humans have also been conducted, showing a dose-dependent inhibition of HDC activity in peripheral blood leukocytes. nih.gov

Animal Model/SubjectTissue/Cell TypeHDC Activity InhibitionTime PointCitation
MiceBrain90-95% (maximum)4 hours capes.gov.br
MiceStomach90-95% (maximum)4 hours capes.gov.br
MiceSkin90-95% (maximum)4 hours capes.gov.br
RatsHypothalamusVirtually completeNot Specified researchgate.net
HumansPeripheral Blood LeukocytesDose-dependentNot Specified nih.gov

Investigation of S Alpha Fluoromethylhistidine Hcl in Neurobiological Systems

Effects of (S)-alpha-Fluoromethylhistidine HCl on Brain Histaminergic Systems

The administration of α-FMH profoundly impacts the brain's histaminergic system by directly interfering with the production of histamine (B1213489), which functions as a key neurotransmitter involved in regulating various physiological and behavioral processes. medscape.org

Alterations in Brain Histamine Content and Turnover

Treatment with α-FMH leads to a significant and rapid depletion of histamine content across various brain regions. Studies in rodents have demonstrated that a single administration can reduce brain histamine levels to as low as 35% of control levels, an effect that can persist for at least 24 hours. nih.gov This depletion is a direct consequence of the irreversible inhibition of histidine decarboxylase. capes.gov.br Within 30 minutes of injection in mice, HDC activity can drop to just 10% of that in untreated animals. nih.gov

The rate of histamine depletion and the subsequent recovery of enzyme activity vary between different brain regions. For instance, following α-FMH administration in rats, histamine levels decreased significantly in the hypothalamus, cortex, and thalamus within one to three hours. nih.gov In contrast, the reduction was less pronounced in the striatum, hippocampus, and cerebellum. nih.gov The recovery of HDC activity is also region-dependent, with the hypothalamus showing a return to control levels within three days, while the cerebral cortex exhibits a slower recovery. capes.gov.br

Research in mast cell-deficient mice (W/Wv) has been crucial in isolating the effects of α-FMH on neuronal histamine. In these mice, where histamine is primarily neuronal, α-FMH administration leads to an almost complete disappearance of brain histamine. nih.gov This has allowed for the calculation of the half-life of neuronal histamine in different brain areas, as detailed in the table below.

Brain RegionEstimated Half-life of Neuronal Histamine
Forebrain48 minutes
Midbrain103 minutes
Hindbrain66 minutes
Data derived from studies in W/Wv mice following α-FMH administration. nih.gov

This selective depletion of the neuronal pool of histamine, without affecting other biogenic amines like catecholamines and serotonin, underscores the specificity of α-FMH as a research tool. nih.govnih.govnih.gov

Role in Histamine-Mediated Neuromodulation

By reducing endogenous histamine levels, α-FMH has helped to elucidate the neuromodulatory functions of the central histaminergic system. This system is integral to the regulation of arousal, sleep-wake cycles, locomotor activity, and cognitive processes. medscape.orgnih.govnih.gov Studies using α-FMH have provided evidence supporting the hypothesis that histaminergic neurons are involved in maintaining an awake state. nih.govnih.gov The compound's ability to alter locomotor activity further points to the influence of central histamine on motor control circuits. nih.govnih.gov Furthermore, investigations have suggested that a moderate reduction in brain histamine levels might enhance attention during challenging visuo-spatial tasks, indicating a complex role for histamine in cognitive functions. nih.gov

Neuropharmacological Consequences of this compound Administration

The depletion of brain histamine following α-FMH administration results in observable changes in behavior and physiology, providing insights into the functional roles of the histaminergic system.

Studies on Wakefulness and Sleep-Wake Cycles

The central histaminergic system is a key promoter of wakefulness. medscape.org Administration of α-FMH in rats has been shown to disrupt normal sleep-wake patterns. An immediate effect observed is an increase in sleep latency, meaning it takes longer for the animals to fall asleep. nih.gov However, this is followed by a prolonged period of decreased wakefulness and a corresponding increase in slow-wave sleep, particularly during the animal's active (night) phase. nih.gov These findings support the "histamine arousal hypothesis," which posits that central histamine is crucial for maintaining wakefulness. nih.gov

Further studies in wild-type and HDC knockout mice reinforce this role. In wild-type mice, α-FMH administration led to a progressive decrease in wakefulness and an increase in both slow-wave and paradoxical sleep. nih.gov As expected, the compound had no effect on the HDC knockout mice, which lack the ability to synthesize histamine, confirming that the observed effects on sleep are mediated through the inhibition of histamine production. nih.gov

Effects of α-FMH on Sleep-Wake States in Wild-Type Mice

State Effect
Wakefulness (W) Progressive Decrease
Slow Wave Sleep (SWS) Progressive Increase
Paradoxical Sleep (PS) Progressive Increase

Observations following α-FMH administration in HDC+/+ mice. nih.gov

Analysis of Learning and Memory Impairments

The histaminergic system is also implicated in cognitive functions, including learning and memory. Research in rats has shown that administration of α-FMH can lead to impairments in long-term memory and learning. wikipedia.org Studies focusing on the effects of histamine depletion on learning have utilized maze paradigms where animals must learn to avoid a foot-shock. In these experiments, α-FMH treatment, which reduced hypothalamic histamine concentrations by 60-80%, was associated with reduced activity levels but did not impair the ability to learn the task. nih.gov This suggests that while histamine is involved in the broader neurobiology of learning and memory, its precise role is complex and may be more related to modulating attention and activity levels during learning tasks rather than the core process of memory consolidation itself. wikipedia.orgnih.gov

Modulation of Locomotor Activity and Exploratory Behavior

In contrast, one study reported a significant increase in ambulation distance and rearing from 8 to 15 hours after α-FMH treatment in mice. nih.gov This study also noted a change in the quality of movement; once the α-FMH-treated mice were in motion, they tended to move longer distances compared to control mice. nih.gov This delayed increase in activity was associated with feeding behavior. nih.gov These differing outcomes highlight that the effect of histamine depletion on locomotor activity is not straightforward and may be influenced by the time course after administration, the specific behavioral context (e.g., open field vs. feeding-associated), and the animal model used. nih.govnih.gov

Reported Effects of α-FMH on Locomotor Activity

Study Finding Time Course Behavioral Context
Decreased locomotor activity & rearing 1-3 hours post-injection Open field / General activity
Increased ambulation & rearing 8-15 hours post-injection Feeding-associated activity

A summary of findings from multiple rodent studies. nih.govnih.govnih.govnih.gov

These findings collectively indicate that the central histaminergic system is a key modulator of locomotor activity and exploratory behavior, which are fundamental aspects of animal behavior often assessed in neurobiological research. hugo-sachs.de

Influence on Seizure Susceptibility and Anticonvulsant Mechanisms

The central histaminergic system plays a significant role in modulating seizure activity, and the use of this compound has been instrumental in elucidating this relationship. Research in animal models demonstrates that the depletion of brain histamine using FMH can increase susceptibility to certain types of seizures.

In studies involving electrically-induced seizures in mice, administration of FMH, which lowers brain histamine levels, was found to increase the duration of clonic convulsions. This effect highlights an inverse relationship between the concentration of histamine in the brain, particularly the diencephalon, and the length of these convulsions. Conversely, agents that increase brain histamine levels have been shown to decrease the duration of clonic convulsions, an effect that is counteracted by pretreatment with FMH. This indicates that the anticonvulsive properties are directly related to the presence of histamine. Further investigation suggests that this protective effect against seizures is mediated primarily through central histamine H1-receptors.

Interestingly, while a clear correlation exists for clonic seizures, no such relationship has been established between brain histamine levels and the duration of tonic convulsions. This suggests a specific role for the histaminergic system in the mechanisms underlying clonic seizure inhibition.

Table 1: Effect of Histaminergic Agents on Electrically-Induced Clonic Convulsions in Mice

AgentPrimary MechanismEffect on Brain HistamineEffect on Clonic Convulsion Duration
This compound Inhibits histamine synthesisDecreaseIncrease
L-Histidine Precursor to histamineIncreaseDecrease
Metoprine Inhibits histamine degradationIncreaseDecrease

Research on Pain Perception and Antinociception

The histaminergic system is also implicated in the processing of pain signals, known as nociception. While direct studies on the antinociceptive effects of this compound are limited, research on the role of histamine and its receptors in pain provides a strong basis for understanding its potential influence.

Studies using knockout mice that lack histamine H1 receptors have revealed significant insights. These mice exhibit a higher pain threshold and fewer nociceptive responses in a variety of tests, including thermal (hot-plate, paw-withdrawal), mechanical (tail-pressure), and chemical (formalin, capsaicin) pain assays. nih.gov This reduced sensitivity to noxious stimuli in the absence of H1 receptor signaling strongly suggests that histamine, acting through these receptors, plays a crucial role in promoting pain perception. nih.gov

Given that this compound acts to deplete neuronal histamine, it can be inferred that its administration would lead to antinociceptive effects by reducing the activation of pain-mediating pathways, particularly those involving the H1 receptor. By lowering the availability of histamine, FMH would logically diminish the body's response to painful stimuli, consistent with the findings in H1 receptor knockout models.

Interactions of this compound with Other Neurotransmitter Systems

The effects of this compound extend beyond the histaminergic system, influencing other critical neurotransmitter pathways that regulate a range of physiological and behavioral processes.

Relationship with Neuropeptide Y (NPY) Expression and Appetite Regulation

A notable interaction has been observed between the histaminergic system and neuropeptidergic pathways involved in appetite. Administration of this compound has been shown to increase food intake. wikipedia.org While this might intuitively seem to be a direct consequence of histamine depletion, research suggests a more complex mechanism that may involve the regulation of other signaling molecules. wikipedia.org

A proposed mechanism for the increased food intake following FMH administration involves the enhanced expression of Neuropeptide Y (NPY). wikipedia.org NPY is a potent orexigenic peptide, meaning it stimulates appetite and feeding behavior. nih.gov The hypothalamus, a key brain region for appetite control, integrates signals from various sources, including neuropeptides like NPY and monoamines, to regulate hunger and satiety. nih.gov The finding that FMH can increase NPY expression suggests that the histaminergic system may exert a tonic inhibitory influence on NPY-releasing neurons. Depleting histamine with FMH could therefore disinhibit these neurons, leading to increased NPY release and subsequent stimulation of appetite. This interaction highlights a distinct, non-histaminergic pathway through which FMH can influence behavior. wikipedia.org

Interplay with GABAergic Systems and Arousal Regulation

This compound also demonstrates a significant interplay with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. This interaction has implications for the regulation of arousal and locomotor activity.

Studies in mice have shown that long-term depletion of brain histamine with FMH leads to a notable decrease in the brain's content of Gamma-Aminobutyric Acid (GABA). In one study, brain GABA content was reduced to 85% of control levels 12 hours after FMH treatment in ICR mice. This effect was even more pronounced in mast cell-deficient mice, where GABA content fell to 62% of control levels 24 hours post-treatment.

Concurrently with this reduction in GABA, FMH treatment has been associated with changes in arousal and activity. While some studies report a decrease in locomotor activity shortly after administration, others focusing on longer-term depletion have observed a significant increase in spontaneous locomotor activity and rearing behaviors, particularly during periods associated with feeding. This suggests that the histaminergic system, potentially through its modulation of GABAergic tone, is involved in controlling the state of locomotion and arousal. The reduction in the principal inhibitory neurotransmitter, GABA, could contribute to a state of increased neuronal excitability, manifesting as heightened locomotor activity.

Table 2: Effect of this compound on Brain Neurotransmitter Levels in Mice

NeurotransmitterTime Post-TreatmentPercent Change from ControlMouse Strain
Histamine up to 24 hours-65%ICR
GABA 12 hours-15%ICR
GABA 24 hours-38%W/Wv (mast cell-deficient)
Catecholamines up to 24 hoursNo significant changeICR
Serotonin up to 24 hoursNo significant changeICR

Data synthesized from research examining the long-term effects of FMH administration.

Influence on Dopaminergic Pathways and Related Behaviors

The interaction between this compound and the dopaminergic system appears to be less direct than its interplay with GABAergic or NPY systems. Dopamine is a member of the catecholamine family of neurotransmitters, which are crucial for motor control, motivation, and reward.

Therefore, the behavioral effects observed after FMH administration, such as changes in locomotor activity, are more likely mediated through its primary action on the histaminergic system and its secondary effects on systems like the GABAergic pathway, rather than through a direct, large-scale influence on dopaminergic pathways.

Role of S Alpha Fluoromethylhistidine Hcl in Gastrointestinal Physiology Research

Regulation of Gastric Acid Secretion via Histamine (B1213489) Depletion

(S)-alpha-Fluoromethylhistidine HCl exerts its regulatory effect by inhibiting histidine decarboxylase, the enzyme responsible for histamine production. nih.govnih.gov This leads to the depletion of histamine, a key stimulant of gastric acid secretion. nih.govyoutube.com Research in rat models has demonstrated that treatment with alpha-fluoromethylhistidine (B1203605) (α-FMH) significantly reduces basal gastric acid secretion by more than 60%. nih.gov This effect is attributed to the depletion of histamine from a specific cell type in the stomach lining. nih.govnih.gov

Studies have shown that while basal acid secretion is markedly inhibited after α-FMH treatment, the acid response to direct histamine stimulation remains unaffected, confirming that the compound does not block histamine receptors. nih.gov However, the acid secretion typically induced by the hormone gastrin is almost completely abolished in histamine-depleted rats. nih.gov This finding strongly suggests that gastrin's primary mechanism for stimulating acid secretion is indirect, relying on the release of histamine. nih.gov Interestingly, vagally induced acid secretion appears to be independent of the histamine pool affected by α-FMH, although it is still dependent on a histaminergic pathway. nih.gov

ParameterEffect of this compound TreatmentSource
Basal Acid Secretion Inhibited by >60% nih.gov
Histamine-Stimulated Secretion Unaffected nih.gov
Gastrin-17-Stimulated Secretion Almost abolished nih.gov
Vagally Induced Secretion Unaffected nih.gov

Impact on Enterochromaffin-Like (ECL) Cell Histamine Release

The gastric mucosa contains two primary pools of histamine: one in mast cells and another in enterochromaffin-like (ECL) cells. nih.govnih.gov this compound selectively depletes histamine from the ECL cells. nih.govnih.gov In the rat oxyntic mucosa, ECL cells store the majority of histamine, and α-FMH treatment can lower total mucosal histamine synthesis by approximately 80%. nih.govnih.gov The remaining 20% resides in mast cells, which are resistant to the effects of α-FMH. nih.govnih.gov This specificity makes the compound an invaluable tool for differentiating the physiological roles of these two histamine sources.

The depletion of histamine from ECL cells is not just a chemical change but is also reflected in the cells' ultrastructure. Following treatment with α-FMH, there is a significant reduction in the number and size of cytoplasmic secretory granules and vesicles within the ECL cells, which are believed to be the storage sites for histamine. nih.govnih.gov This morphological change provides physical evidence of histamine depletion from these specific cells.

Cellular ComponentEffect of this compound TreatmentSource
ECL Cell Histamine Concentration Reduced to <20% of control nih.gov
Oxyntic Mucosal Histidine Decarboxylase Activity Reduced to ~20% of control nih.gov
ECL Cell Secretory Granules/Vesicles Greatly reduced in number and size nih.gov
Mast Cell Histamine Unaffected nih.govnih.gov

Analysis of Gastrin-Induced Histamine Mobilization

A key function of the hormone gastrin is to stimulate ECL cells to release histamine, which then acts on nearby parietal cells to produce acid. wikipedia.orgyoutube.comyoutube.com Research using this compound has been instrumental in confirming this pathway. nih.gov Studies show that in rats treated with α-FMH to deplete ECL cell histamine, the ability of gastrin to stimulate gastric acid secretion is nearly eliminated. nih.gov This demonstrates the critical dependence of gastrin's action on the availability of histamine in ECL cells.

Furthermore, the effectiveness of α-FMH in depleting histamine is linked to the secretory state of the ECL cells, which is largely controlled by gastrin. nih.gov In fed rats, where gastrin levels and histamine secretion rates are high, α-FMH causes a profound (80-90%) reduction in oxyntic mucosal histamine. nih.gov In contrast, in fasted rats with low gastrin levels and a low rate of histamine secretion, the depletion is much less significant (around 50%). nih.gov This suggests that the inhibition of histamine synthesis by α-FMH is most effective when the cells are actively secreting and attempting to replenish their histamine stores. In isolated ECL cells, the presence of gastrin significantly enhances the histamine-depleting effect of α-FMH. nih.gov

ConditionHistamine Depletion with this compoundSource
Fed Rats (High Gastrin) 80-90% reduction in oxyntic mucosal histamine nih.gov
Fasted Rats (Low Gastrin) ~50% reduction in oxyntic mucosal histamine nih.gov
Isolated ECL Cells (with 10 nM Gastrin) ~80% reduction in histamine content nih.gov
Isolated ECL Cells (without Gastrin) ~45% reduction in histamine content nih.gov

Applications of S Alpha Fluoromethylhistidine Hcl in Immunological and Inflammatory Research

Modulation of Local Histamine (B1213489) Levels in Inflammatory Responses

A primary application of (S)-alpha-Fluoromethylhistidine HCl in research is its ability to modulate local histamine concentrations, thereby clarifying the role of newly synthesized histamine in inflammatory and physiological responses. As an irreversible inhibitor of histidine decarboxylase, α-FMH effectively reduces the histamine content in tissues where the amine has a high turnover rate. nih.gov

Research in various animal models has demonstrated significant, tissue-specific depletion of histamine following α-FMH administration. For instance, studies on rats have shown that the effectiveness of α-FMH in depleting histamine from enterochromaffin-like (ECL) cells in the stomach is dependent on the cells' secretory activity. nih.gov In fed rats with a high rate of histamine secretion, continuous infusion of α-FMH reduced oxyntic mucosal histamine by 80-90%. nih.gov In contrast, fasted rats with a lower secretion rate saw a reduction of only 50%. nih.gov This highlights the compound's utility in studying the dynamics of histamine pools under different physiological stimuli.

Further research has quantified the impact of α-FMH across different tissues. In the rat right atrium, α-FMH administration led to a maximal histamine decrease of 22.2% after 4 hours, a change not observed in the left atrium or ventricles. nih.gov This effect was linked to sympathetic nervous system activity. nih.gov Broader studies in mice showed that within hours of administration, α-FMH decreased histamine levels in the brain and stomach to about 50% of control levels, while skin histamine, primarily stored in mast cells, remained unchanged in the short term. capes.gov.br Long-term treatment over 13 weeks, however, did result in the depletion of the more stable mast-cell histamine pool. nih.gov

Table 1: Effect of α-Fluoromethylhistidine (α-FMH) on Histamine Levels in Various Tissues
TissueSpeciesHistamine Reduction (%)Condition/Time FrameSource
Oxyntic Mucosa (Stomach)Rat80-90%24h infusion (Fed) nih.gov
Oxyntic Mucosa (Stomach)Rat50%24h infusion (Fasted) nih.gov
Oxyntic Mucosa (Stomach)Mouse, Rat, Hamster65-90%24h infusion nih.gov
Right Atrium (Heart)Rat22.2%4h post-injection nih.gov
StomachMouse~60%8h post-injection capes.gov.br
BrainMouse~50%8-24h post-injection capes.gov.br
SkinMouseNo significant changeShort-term (hours) capes.gov.br

Investigation of Mast Cell Degranulation Processes in Vivo

This compound is a valuable tool for dissecting the complex processes of histamine synthesis, storage, and turnover in mast cells, rather than directly inducing degranulation. Mast cells are key players in inflammatory and allergic reactions, releasing pre-stored histamine upon activation. scispace.commdpi.com While a single administration of α-FMH does not significantly deplete the large, stable pool of histamine within mast cells, it effectively inhibits its synthesis. nih.govnih.gov This allows researchers to study the dynamics of histamine replenishment and the consequences of preventing this process.

In vivo studies have demonstrated that even when histamine formation is inhibited by over 95% with α-FMH, the ability of mast cells to synthesize histamine can recover rapidly once the inhibitor is cleared. nih.gov However, continuous administration can maintain low levels of histamine-forming activity. nih.gov Under these conditions of sustained inhibition, α-FMH did not deplete existing mast cell histamine stores but successfully prevented the reconstitution of these stores after they were depleted by a degranulating agent like polymyxin (B74138) B. nih.gov This demonstrates its utility in studying the refilling of mast cell granules.

Furthermore, chronic treatment with α-FMH over several weeks has been shown to gradually reduce the histamine content of mast cells in all tissues, indicating that even the relatively inert histamine pool in mast cells is subject to a slow turnover that becomes apparent when synthesis is blocked over the long term. nih.govnih.gov This approach helps differentiate the functional roles of newly synthesized histamine versus the large, pre-existing granular stores in mast cells during immunological challenges.

Research on Histamine-Dependent Physiological Events in Peripheral Tissues

By selectively depleting histamine, this compound enables the investigation of specific physiological events in peripheral tissues that are dependent on this biogenic amine.

Gastric Acid Secretion: In the stomach, histamine is synthesized in enterochromaffin-like (ECL) cells and is a primary stimulant for acid secretion from parietal cells. nih.govnih.gov Research using α-FMH has shown that depleting histamine from ECL cells is highly effective, particularly when the cells are actively secreting histamine in response to stimuli like gastrin. nih.gov This treatment was also found to reduce the number of secretory vesicles within the ECL cells of mice, rats, and hamsters, but did not affect other endocrine cell types in the stomach mucosa, suggesting they are not dependent on histamine synthesis. nih.gov

Cardiovascular Regulation: Studies in rats have revealed a role for newly synthesized histamine in cardiovascular function. Administration of α-FMH caused a significant decrease in the histamine content of the right atrium, an effect that was dependent on intact sympathetic nervous activity. nih.gov This suggests a link between the sympathetic nervous system and a specific, rapidly turning-over pool of histamine in the heart. nih.gov Furthermore, long-term peripheral histamine deficiency induced by α-FMH was found to result in sympathetic facilitation, leading to arterial hypertension and tachycardia in rats. nih.gov

Cutaneous Inflammatory Responses: The compound has been used to probe histamine's role in skin inflammation. In a study on patients with idiopathic cold urticaria, a condition characterized by histamine-mediated wheals upon cold exposure, treatment with α-FMH led to a marked decrease in blood histamine levels and an inhibition of histamine synthesis in the skin. nih.gov This reduction in histamine availability was correlated with a decrease in the symptoms of cold urticaria, directly implicating newly synthesized histamine in the pathology of this histamine-dependent peripheral event. nih.gov

Analytical Methodologies for S Alpha Fluoromethylhistidine Hcl in Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of α-FMH. These techniques separate the compound of interest from the complex matrix of biological samples, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with Ultraviolet (UV) detection is a widely accessible method for the quantification of analytes. The principle relies on the absorption of UV light by the compound of interest. For α-FMH, the imidazole (B134444) ring provides a chromophore that allows for UV detection. However, the sensitivity and specificity of this method can be limited, especially at low concentrations in complex biological fluids like plasma or tissue homogenates. Method development often involves optimizing the mobile phase composition and pH to achieve adequate separation from interfering substances nih.gov. While direct HPLC-UV methods for α-FMH are not extensively detailed in recent literature, the general approach would involve a reversed-phase column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) nih.gov.

Challenges in HPLC-UV analysis include potential co-elution with endogenous compounds that also absorb UV light at the selected wavelength. Therefore, extensive sample preparation, such as protein precipitation followed by solid-phase extraction (SPE), is often necessary to clean up the sample and concentrate the analyte, thereby improving the method's reliability and achieving a lower limit of quantification (LOQ) nih.gov.

HPLC with Post-Column Derivatization and Fluorescence Detection

To enhance sensitivity and selectivity, HPLC methods coupled with fluorescence detection (FLD) are often employed. Since native α-FMH is not fluorescent, a derivatization step is required. This can be done either pre-column or post-column. Post-column derivatization involves reacting the analyte with a fluorogenic reagent after it has been separated on the HPLC column and before it reaches the fluorescence detector.

A common reagent used for the derivatization of imidazole-containing compounds like histidine and, by extension, α-FMH, is o-phthalaldehyde (B127526) (OPA). The reaction of OPA with the primary amine group of α-FMH in the presence of a thiol (like N-acetyl-L-cysteine or 2-mercaptoethanol) produces a highly fluorescent isoindole derivative. This approach has been successfully used for the determination of histidine in biological samples and can be adapted for α-FMH nih.govnkust.edu.tw. The specificity of the detection is increased because only compounds that react with OPA to form a fluorescent product will be detected.

In a typical setup, the eluent from the HPLC column is mixed with the OPA reagent solution pumped by a second pump. The mixture then passes through a reaction coil to allow for the derivatization reaction to complete before entering the fluorescence detector. The excitation and emission wavelengths are set to the maximum for the specific derivative to ensure the highest sensitivity nih.govnkust.edu.tw. This technique has been used to measure histamine (B1213489) levels in the brain of mice treated with α-FMH, demonstrating its applicability in studying the effects of the compound nih.gov.

ParameterHPLC-FLD for Histidine (Adaptable for α-FMH)
Column Cation Exchange nkust.edu.tw or Reversed-Phase squ.edu.om
Mobile Phase Acidic buffer (e.g., 7 mmol L–1 nitric acid) nkust.edu.tw or Acetonitrile/water squ.edu.om
Post-Column Reagent o-phthalaldehyde (OPA) nih.govnkust.edu.tw
Detection Fluorescence (λex/λem ≈ 360/440 nm) nih.govnkust.edu.tw
Limit of Detection (LOD) In the nanomolar to low micromolar range nih.govsqu.edu.om

Mass Spectrometry-Based Approaches for Detection and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices. This technique offers high selectivity by separating compounds based on their mass-to-charge ratio (m/z).

For the analysis of α-FMH, an LC-MS/MS method would typically involve the following steps:

Sample Preparation: Extraction of α-FMH from the biological matrix (e.g., plasma, brain tissue) using protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, ideally a stable isotope-labeled version of α-FMH, is added at the beginning of the sample preparation to correct for any loss during the process and for matrix effects.

Chromatographic Separation: The extract is injected into an HPLC system, usually with a reversed-phase C18 column, to separate α-FMH from other components of the sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve ionization, is commonly used nih.gov.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source, which ionizes the analyte. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of α-FMH) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides very high specificity and sensitivity.

TechniquePrincipleAdvantage
LC-MS/MS Separation by LC followed by detection based on mass-to-charge ratio.High sensitivity and specificity.
HPLC-UV Separation by HPLC followed by detection based on UV absorbance.Widely available, relatively simple.
HPLC-FLD Separation by HPLC followed by fluorescence detection after chemical derivatization.High sensitivity and selectivity for certain compounds.
Radioenzymatic Assay Measures enzyme activity by quantifying the conversion of a radiolabeled substrate.Very high sensitivity for measuring enzyme inhibition.

Structure Activity Relationship and Analogue Development of S Alpha Fluoromethylhistidine Hcl

Design and Synthesis of Fluorinated Histidine Derivatives

The rationale for incorporating fluorine into amino acid structures stems from its unique properties. Fluorine's small steric size allows it to replace hydrogen with minimal spatial disruption, while its high electronegativity can significantly alter the acidity or basicity of nearby functional groups and influence molecular stability and reactivity. The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, making fluorinated compounds valuable as long-lasting therapeutic agents and probes for biological processes.

The synthesis of fluorinated amino acids like (S)-alpha-Fluoromethylhistidine has been an area of intense research, with strategies generally falling into two categories:

Building Block Approach : This strategy involves using pre-fluorinated starting materials that are then elaborated into the final amino acid structure. rsc.org For instance, transformations of fluorinated imines or nickel-catalyzed reactions involving reagents like bromodifluoroacetate can be used to construct the desired fluorinated amino acid backbone. rsc.org

Direct Fluorination : This approach involves the late-stage introduction of fluorine onto an existing amino acid or peptide structure. rsc.org Reagents such as diethylaminosulfur trifluoride (DAST) are commonly used to convert hydroxyl groups into fluoro groups. More modern methods include photoredox-catalyzed carbofluorination, which allows for the mild and metal-free synthesis of α-fluoro-α-amino acid derivatives. acs.org This process involves the generation of a radical that adds to a dehydroalanine (B155165) derivative, followed by a reaction with a fluorine source like Selectfluor to install the fluorine atom. acs.org

The synthesis of fluorinated histidine derivatives specifically can be achieved through various organic chemistry pathways, leveraging the unique reactivity of the imidazole (B134444) ring and the amino acid backbone. nih.gov These synthetic endeavors are crucial for generating a library of analogues to probe structure-activity relationships.

Exploration of Modified Histidine Analogues as Enzyme Inhibitors

(S)-alpha-Fluoromethylhistidine (α-FMH) is best known as a potent and specific irreversible inhibitor of histidine decarboxylase (HDC), the enzyme responsible for converting L-histidine into histamine (B1213489). nih.govwikipedia.org Its inhibitory action effectively reduces histamine levels, making it a critical tool for studying histaminergic systems. nih.govwikipedia.org The modification of the histidine structure, specifically the addition of the α-fluoromethyl group, transforms the natural substrate into a powerful inhibitor.

The exploration of other modified histidine analogues has revealed inhibitors for different enzyme classes. For example, research into histidine kinase (HK) inhibitors, which are crucial for bacterial signal transduction, has yielded several classes of compounds. nih.gov While structurally distinct from α-FMH, these inhibitors highlight the versatility of targeting histidine-utilizing enzymes. The inhibitory potency of these compounds is typically quantified by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTarget EnzymeInhibition TypeReported Potency (IC₅₀)Reference
(S)-alpha-Fluoromethylhistidine (α-FMH)Histidine Decarboxylase (HDC)Irreversible / Suicide InhibitorPotent Inhibitor nih.govwikipedia.org
Isothiazolone Analogue 1Histidine Kinase (AlgR2)Inhibitor1-2 µM nih.gov
Imidazolium Salt Analogue 4Histidine Kinase (CheA, NRII, KinA)Inhibitor1-2 µM nih.gov
Pyridoxyl-histidine methyl ester (PHME)Human Histidine Decarboxylase (hHDC)InhibitorInhibitory at 200 µM in cells researchgate.net

Mechanistic Insights from Structural Modifications on Inhibitory Potency and Selectivity

The mechanism by which (S)-alpha-Fluoromethylhistidine inhibits HDC is a classic example of "suicide inhibition." The inhibitor, mimicking the natural substrate histidine, enters the enzyme's active site. The enzyme then begins its catalytic cycle, but the presence of the electron-withdrawing fluoromethyl group facilitates the formation of a highly reactive intermediate. This intermediate then forms a stable, covalent bond with a key residue in the active site, believed to be a serine, permanently inactivating the enzyme. nih.govwikipedia.org

Structural modifications to histidine analogues have profound effects on their inhibitory power and which enzymes they target.

The α-Fluoromethyl Group : This modification is central to the inhibitory activity of α-FMH against HDC. It acts as a latent reactive functional group that is unmasked by the enzyme's own catalytic machinery.

The Imidazole Side Chain : For inhibitors of human HDC, the imidazole side chain appears critical for binding. Studies on pyridoxyl-histidine analogues revealed that the enzyme's binding site does not favorably tolerate groups other than the natural imidazole side chain of histidine. researchgate.net This indicates a high degree of specificity dictated by the active site architecture.

The Carboxylate Group : Modifications at the carboxylate group of histidine analogues, such as esterification, can influence membrane permeability and interaction with the active site. The compound pyridoxyl-histidine methyl ester (PHME) was designed as a potentially membrane-permeable conjugate to inhibit HDC intracellularly. researchgate.net

Active Site Interactions : Computer-based modeling and simulation have provided detailed views of how inhibitors fit into the HDC active site. nih.gov These models show that inhibitors like α-FMH must adopt a specific orientation to allow for the necessary chemical reactions with the enzyme's cofactor (pyridoxal 5'-phosphate) and key amino acid residues. nih.gov The protonation states of critical histidine residues within an enzyme's active site can also dramatically influence the binding and stability of an inhibitor. rsc.org The precise network of hydrogen bonds and salt bridges between the inhibitor and the enzyme determines the binding affinity and, consequently, the inhibitory potency. rsc.org

In essence, the development of potent and selective inhibitors like (S)-alpha-Fluoromethylhistidine HCl relies on a deep understanding of the target enzyme's structure and catalytic mechanism. Each structural modification, from the addition of a single fluorine atom to alterations of the peptide backbone, provides a new tool to dissect and control biological pathways.

Future Directions and Emerging Research Avenues for S Alpha Fluoromethylhistidine Hcl

Advanced Molecular Modeling and Computational Studies on Enzyme-Inhibitor Interactions

The interaction between (S)-alpha-Fluoromethylhistidine HCl (α-FMH) and histidine decarboxylase (HDC) is a classic example of "suicide-substrate" inhibition, where the enzyme converts the inhibitor into a reactive form that irreversibly binds to it. nih.gov Mechanistic studies have shown that this inactivation is time- and concentration-dependent, requires the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, and involves decarboxylation of the inhibitor. nih.govnih.govnih.gov It is understood that α-FMH forms a covalent linkage, likely with a serine residue in the active site of HDC. nih.gov

While the fundamental mechanism is known, advanced computational methods can provide unprecedented insight into the dynamics and energetics of this interaction. Future research avenues include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model the electronic rearrangements that occur during the enzymatic conversion of α-FMH and the subsequent covalent bond formation with the active site residue. This could precisely map the reaction pathway and transition states, offering a detailed energetic profile of the inhibition mechanism.

Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can reveal the conformational changes in the HDC enzyme upon the binding of α-FMH. Understanding how the inhibitor induces changes in the enzyme's structure can inform the design of new, even more specific inhibitors. These simulations can also elucidate the role of water molecules and key amino acid residues in stabilizing the enzyme-inhibitor complex. wikipedia.org

Reverse Docking and Target Prediction: Building on previous in silico workflows that successfully identified off-targets, more extensive computational screening against entire proteomes can be performed. nih.gov This can help predict potential new interactions and guide experimental validation, uncovering previously unknown biological activities of α-FMH.

Computational TechniqueResearch ObjectivePotential Insights
Quantum Mechanics/Molecular Mechanics (QM/MM)Elucidate the precise mechanism of covalent bond formation.Detailed reaction pathway, transition state structures, and activation energy barriers.
Molecular Dynamics (MD) SimulationsInvestigate conformational dynamics of the enzyme-inhibitor complex.Understanding of allosteric effects, inhibitor-induced fit, and the role of solvent.
Reverse Docking & Proteome ScreeningIdentify novel potential protein targets for α-FMH.Prediction of new off-target effects and polypharmacology; new therapeutic applications.

Exploration of Novel Off-Target Effects and Their Biochemical Significance

While α-FMH is highly specific for HDC, particularly compared to other decarboxylases, it is not entirely without other interactions. nih.gov The exploration of these off-target effects is crucial for fully understanding its biological impact and for identifying potential new therapeutic uses or liabilities.

A significant off-target interaction that has been identified is with the glutathione (B108866) S-transferase (GST) superfamily of enzymes. wikipedia.orgnih.gov An in silico screening identified several enzymes in glutathione metabolism as potential targets, and subsequent in vitro testing confirmed that α-FMH is an effective inhibitor of GST at micromolar concentrations. nih.govmedkoo.comglpbio.com Since GSTs are central to detoxification and drug metabolism, this interaction could have significant physiological consequences. nih.gov

Another reported effect, believed to be distinct from HDC inhibition, is an increase in food intake associated with enhanced expression of neuropeptide Y (NPY). wikipedia.org This suggests that α-FMH may be involved in regulating non-histaminergic systems that control appetite. wikipedia.org Conversely, studies have shown that at certain doses, α-FMH does not inhibit other related enzymes like DOPA decarboxylase and glutamate (B1630785) decarboxylase, highlighting its relative specificity. nih.gov

Future research should focus on:

Systematic Profiling: Experimentally screening α-FMH against broad panels of enzymes and receptors to create a comprehensive off-target profile.

Mechanistic Studies of Off-Target Interactions: For newly identified targets like GST, detailed kinetic and structural studies are needed to understand the mechanism of inhibition.

Physiological Relevance: Investigating the in vivo consequences of these off-target effects, such as altered drug metabolism due to GST inhibition or the full impact on metabolic pathways regulated by NPY.

Target/PathwayEffectBiochemical SignificanceReference
Glutathione S-Transferase (GST) IsozymesInhibitionPotential alteration of detoxification pathways and metabolism of other drugs. wikipedia.orgnih.govmedkoo.com
Neuropeptide Y (NPY) ExpressionIncreasedRegulation of non-histaminergic systems; potential effects on food intake. wikipedia.org
Long-term Memory and LearningImpairment (in rats)Suggests complex roles in CNS function beyond simple histamine (B1213489) depletion. wikipedia.org
DOPA DecarboxylaseNo significant inhibitionDemonstrates specificity against other amino acid decarboxylases. nih.gov
Glutamate DecarboxylaseNo significant inhibitionDemonstrates specificity against other neurotransmitter-synthesizing enzymes. nih.gov
Histamine-N-MethyltransferaseNo significant inhibitionShows specificity for histamine synthesis over its degradation pathway. nih.gov

Application of this compound in Complex Disease Models to Elucidate Histamine-Related Pathophysiology

The primary utility of α-FMH lies in its ability to deplete histamine, allowing researchers to probe the role of this biogenic amine in various biological processes. nih.govnih.gov This has been applied to study everything from histamine turnover in the brain to its role in brain development in neonates. nih.govnih.gov Emerging research is now applying this tool to more complex, multifactorial diseases.

One notable example is in cancer research. Histamine is implicated in cell proliferation, and elevated HDC activity has been found in human colorectal tumors. nih.gov In a mouse subrenal capsule assay with human colorectal cancer tissue, α-FMH treatment resulted in significant inhibition of tumor growth, especially in rapidly growing tumors. nih.gov This positions α-FMH as a critical tool for investigating the role of the histaminergic system in oncology.

Given the known involvement of histamine in neuroinflammation and immune regulation, future applications of α-FMH in disease models are vast: nih.govfrontiersin.org

Neurodevelopmental and Psychiatric Disorders: Histamine dysregulation is linked to Tourette's syndrome, schizophrenia, and obsessive-compulsive disorder. frontiersin.org Using α-FMH in genetic or environmental animal models of these conditions could clarify whether histamine depletion exacerbates or ameliorates specific symptoms, helping to untangle its role in corticostriatal circuit development. frontiersin.org

Neuroinflammatory and Neurodegenerative Diseases: Mast cells and histamine are key players in neuroinflammation, which is a component of conditions like migraine and potentially Parkinson's disease. frontiersin.orgifm.org Applying α-FMH in models of these diseases could reveal the extent to which newly synthesized histamine contributes to the inflammatory cascade and neuronal damage.

Autoimmune and Allergic Diseases: Conditions like familial Mediterranean fever and atopic dermatitis involve mast cell activation and histamine release. nih.govfrontiersin.org Using α-FMH could help differentiate the roles of pre-stored histamine versus newly synthesized histamine in the pathophysiology of these chronic inflammatory states.

Disease AreaModel/SystemKey Findings / Research GoalReference
Colorectal CancerMouse subrenal capsule assay with human tumorsInhibited growth of rapidly proliferating tumors. nih.gov
Neurological FunctionMouse and rat modelsUsed to probe the role of histamine in locomotor activity, memory, and learning. wikipedia.orgnih.gov
Brain DevelopmentNeonatal rat modelsEnabled study of histamine's role in the development of central biogenic amine systems. nih.gov
Neuroinflammatory Disorders (Future)Models of migraine, multiple sclerosisTo elucidate the contribution of de novo histamine synthesis to neuroinflammatory processes. frontiersin.orgifm.org
Autoimmune Diseases (Future)Models of rheumatoid arthritis, FMFTo dissect the role of histamine synthesis in chronic inflammation and immune cell activation. nih.govfrontiersin.org

Development of Enhanced Analytical Probes for In Vivo Histamine Dynamics Studies Utilizing this compound

Studying the real-time dynamics of histamine in living organisms is challenging due to its rapid metabolism and lack of an intrinsic chromophore for easy detection. nih.govnih.gov Current advanced techniques like fast-scan cyclic voltammetry (FSCV) can measure histamine release in real-time, and α-FMH plays a crucial role in these studies as a pharmacological control. nih.govnih.gov By administering α-FMH and observing a decrease in the detected signal, researchers can confirm that they are indeed measuring histamine. nih.gov

However, a significant future direction is to move beyond using α-FMH as a mere validation tool and instead use its unique properties as the foundation for novel analytical probes. The irreversible, covalent binding of α-FMH to HDC is a key feature that can be exploited.

Emerging research avenues could focus on creating modified α-FMH molecules designed for in vivo imaging:

Positron Emission Tomography (PET) Tracers: By labeling α-FMH with a positron-emitting isotope (e.g., Fluorine-18 or Carbon-11), it could be transformed into a PET tracer. This would allow for the non-invasive, three-dimensional imaging and quantification of HDC enzyme density in the living brain and other tissues. Such a tool would be invaluable for studying diseases where HDC expression is altered, such as in certain neurodevelopmental disorders or cancers. The feasibility of labeling is supported by early studies that used tritium (B154650) and Carbon-14 labeled α-FMH for mechanistic experiments. nih.gov

Fluorescent Probes: Attaching a fluorophore to the α-FMH molecule could create a probe for imaging HDC in tissue slices or potentially for in vivo microscopy applications. This would enable high-resolution visualization of the enzyme's cellular and subcellular localization, providing a powerful complement to methods that only measure ambient histamine levels.

These next-generation probes would shift the focus from measuring the downstream product (histamine) to directly imaging the synthetic enzyme (HDC), providing a more direct and stable marker of histaminergic system capacity.

Probe ConceptProposed ModificationAnalytical MethodPotential Application
HDC-Targeted PET TracerIncorporate a positron-emitting isotope (e.g., 18F, 11C) into the α-FMH structure.Positron Emission Tomography (PET)Non-invasive in vivo quantification of HDC enzyme density in brain and peripheral tissues for clinical and preclinical research.
HDC-Targeted Fluorescent ProbeCovalently attach a suitable fluorophore to a non-critical position on the α-FMH molecule.Fluorescence Microscopy, In Vivo ImagingHigh-resolution mapping of HDC-expressing cells in tissue samples; potential for intravital microscopy of enzyme activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-alpha-Fluoromethylhistidine HCl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-alpha-Fluoromethylhistidine HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.